molecular formula C9H5FO3 B2906235 4-Fluorobenzofuran-2-carboxylic acid CAS No. 1408060-30-9

4-Fluorobenzofuran-2-carboxylic acid

Cat. No.: B2906235
CAS No.: 1408060-30-9
M. Wt: 180.134
InChI Key: CNBURFDHUAACPH-UHFFFAOYSA-N
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Description

4-Fluorobenzofuran-2-carboxylic acid (CAS 1408060-30-9) is a fluorinated benzofuran derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a benzofuran core structure substituted with a carboxylic acid group and a fluorine atom at the 2- and 4- positions, respectively, making it a valuable scaffold for the development of novel pharmacologically active molecules. Benzofuran carboxylic acid derivatives have demonstrated significant research value, particularly in the exploration of new therapeutic agents. Structurally related compounds have been investigated in patent literature for the treatment and prophylaxis of hepatitis C viral (HCV) infections and associated diseases . Furthermore, the benzofuran core is a privileged structure in drug discovery, with recent research into tetrazole-containing benzofuran derivatives showing promise as TRPA1 inhibitors for potential treatment of respiratory diseases, pain, and inflammatory conditions . As a fluorinated heterocycle, this compound is of interest in structure-activity relationship (SAR) studies, where the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers utilize this chemical in the synthesis of more complex molecules, including ester derivatives and amide-coupled products for screening in various biological assays. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBURFDHUAACPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)O)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluorobenzofuran 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways for Benzofuran-2-carboxylic Acid Core Structures

The construction of the benzofuran-2-carboxylic acid core is a foundational step. Several classical and modern methods have been established for this purpose, with the Perkin rearrangement and various cyclocondensation approaches being particularly prominent.

Perkin Rearrangement and Related Ring Contraction Reactions

The Perkin rearrangement, first reported by William Henry Perkin in 1870, provides a direct route to benzofuran-2-carboxylic acids from 3-halocoumarin precursors. researchgate.netcore.ac.ukbyjus.com This reaction, also known as the coumarin-benzofuran ring contraction, proceeds via the treatment of a 3-halocoumarin with a base, such as sodium hydroxide (B78521) in ethanol. researchgate.netbyjus.com

The mechanism involves an initial base-catalyzed cleavage of the coumarin's lactone ring, forming a phenoxide anion. This intermediate then undergoes an intramolecular nucleophilic attack, where the phenoxide displaces the vinyl halide to form the five-membered furan (B31954) ring, yielding the benzofuran (B130515) structure. researchgate.net Subsequent acidification of the reaction mixture hydrolyzes the resulting sodium salt to afford the free benzofuran-2-carboxylic acid. researchgate.net

Modern adaptations of this reaction have employed microwave-assisted protocols to significantly expedite the synthesis. While traditional methods require refluxing for approximately 3 hours, microwave-assisted Perkin rearrangements can achieve high yields in as little as 5 minutes, making it a highly efficient method for preparing a series of benzofuran-2-carboxylic acid derivatives. researchgate.net

Table 1: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement
ParameterTraditional MethodMicrowave-Assisted MethodReference
Starting Material3-Bromocoumarins3-Bromocoumarins researchgate.net
ReagentsSodium Hydroxide, EthanolSodium Hydroxide, Ethanol researchgate.net
Reaction Time~ 3 hours5 minutes researchgate.net
YieldQuantitativeVery High researchgate.net

Cyclocondensation and O-Alkylation Approaches

A variety of synthetic routes build the benzofuran ring through cyclocondensation or O-alkylation followed by cyclization. These methods typically involve the formation of a key C-O bond to close the furan ring.

One common strategy involves the reaction of a salicylaldehyde (B1680747) or an o-hydroxyacetophenone with an α-haloester or related reagent. For instance, the reaction of a substituted 2-hydroxybenzaldehyde with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate can lead to the formation of the corresponding benzofuran-2-carboxylic acid ester, which can then be hydrolyzed. organic-chemistry.org

Other notable cyclization strategies include:

Acid-catalyzed cyclodehydration of α-aryloxy ketones. researchgate.netnih.gov

Palladium and/or copper-catalyzed reactions , such as the coupling of o-halophenols with terminal alkynes (Sonogashira coupling) followed by intramolecular cyclization. researchgate.netwikipedia.org This approach is versatile for creating 2-substituted benzofurans.

Intramolecular C-O bond formation from 2-gem-dibromovinylphenols, catalyzed by copper, followed by a molybdenum-mediated carbonylation to install the carboxylic acid group without the need for palladium catalysts or carbon monoxide gas. researchgate.net

These methods offer flexibility in introducing various substituents onto the benzene (B151609) ring of the benzofuran core by starting with appropriately substituted phenols or ketones.

Strategies for Introduction of Fluorine and Carboxylic Acid Functionalities

The introduction of a fluorine atom at the 4-position of the benzofuran ring can be achieved either by starting with a pre-fluorinated precursor (e.g., 3-fluorophenol) or by introducing the fluorine atom at a later stage of the synthesis.

Photocatalytic Defluorinative Coupling and Subsequent Cyclization

Modern photocatalytic methods have emerged as powerful tools for forming complex molecules under mild conditions. One such strategy involves an alkyl radical-triggered dual C-F bond cleavage of α-CF3-ortho-hydroxystyrenes. nih.govorganic-chemistry.org In this process, visible-light-induced defluorinative cross-coupling of the styrene (B11656) derivative with a variety of carboxylic acids produces a gem-difluoroalkene intermediate. nih.govorganic-chemistry.org This intermediate can then undergo a nucleophilic vinylic substitution (SNV)-type 5-endo-trig cyclization to yield 2-fluorobenzofurans. nih.gov While this specific example leads to a 2-fluoro product, the underlying principle of using photocatalysis to manipulate fluorinated groups on a precursor that subsequently cyclizes represents a cutting-edge approach to synthesizing fluorinated heterocycles. nih.gov

Fluorodenitration and Related Halogen Exchange Methodologies

Classical methods for introducing fluorine onto an aromatic ring are highly relevant for the synthesis of 4-fluorobenzofuran (B1370814) precursors.

Fluorodenitration (Balz-Schiemann Reaction): The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, enabling the conversion of a primary aromatic amine into an aryl fluoride (B91410). byjus.comorganic-chemistry.org To synthesize a 4-fluorobenzofuran precursor, one would start with the corresponding 4-aminobenzofuran derivative or, more practically, an aminophenol that can be later cyclized. The amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. byjus.com The addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate (B81430) salt. organic-chemistry.orgresearchgate.net Gentle thermal or photochemical decomposition of this isolated salt then yields the desired aryl fluoride, releasing nitrogen gas and boron trifluoride. organic-chemistry.org This method is a reliable way to regioselectively install a fluorine atom.

Halogen Exchange (Halex Reaction): The halogen exchange reaction is another powerful technique, particularly in industrial settings. This nucleophilic aromatic substitution (SNAr) involves replacing a chloro or bromo atom on an activated aromatic ring with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF). nih.gov For the synthesis of 4-fluorobenzofuran-2-carboxylic acid, a suitable precursor would be 4-chlorobenzofuran-2-carboxylic acid or its ester. The reaction often requires high temperatures and aprotic polar solvents, and its success is dependent on the electronic activation of the substrate. nih.gov

Derivatization and Functionalization Reactions of this compound Scaffold

The this compound scaffold possesses two primary sites for further functionalization: the carboxylic acid group and the aromatic C-H bonds.

The carboxylic acid at the 2-position is a versatile handle for derivatization. Standard organic transformations can be used to convert it into a variety of other functional groups, including:

Esters: Through Fischer esterification with alcohols under acidic conditions.

Amides: By activating the carboxylic acid (e.g., converting to an acyl chloride or using coupling reagents like HATU) and reacting it with a primary or secondary amine.

Alcohols: Via reduction of the carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride.

A notable strategy involves using the carboxylic acid group to direct further functionalization. For example, the benzofuran-2-carboxylic acid can be converted into an N-(quinolin-8-yl)benzofuran-2-carboxamide. The 8-aminoquinoline (B160924) (8-AQ) group acts as a directing group, enabling palladium-catalyzed C-H arylation at the C3-position of the benzofuran ring. The directing group can later be removed via hydrolysis to regenerate a carboxylic acid, now on a C3-arylated scaffold. This demonstrates how derivatization of the acid can be a strategic step in building more complex analogues.

Table 2: Representative Derivatization Reactions of the Carboxylic Acid Group
Reaction TypeReagentsProduct Functional GroupReference
Amidation (for C-H activation)8-aminoquinoline, HATU, DIPEA8-AQ Amide
Esterification (for GC-MS analysis)4-t-butylbenzyl bromide4-t-butylbenzyl ester
Amidation (for LC-MS analysis)Benzofurazan derivatization reagentsBenzofurazan amide

Amide Bond Formation and Peptide Coupling Methodologies

The conversion of the carboxylic acid moiety of this compound into an amide is a common and critical step in the synthesis of its analogues. This transformation is typically achieved using a variety of peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral amines are used.

Commonly employed coupling reagents for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govresearchgate.netluxembourg-bio.compeptide.com Other powerful coupling agents are based on phosphonium (B103445) or uronium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). fishersci.co.uk

A specific example of amide bond formation involving a benzofuran-2-carboxylic acid is the coupling with 8-aminoquinoline (8-AQ). In one study, the desired 8-AQ amide was synthesized in 73% yield by reacting benzofuran-2-carboxylic acid with 8-aminoquinoline using HATU as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as the base in dichloromethane (B109758) (CH₂Cl₂) over 5 hours. nih.gov This methodology highlights a practical approach for creating amide derivatives from benzofuran-2-carboxylic acids.

The general conditions for these coupling reactions often involve dissolving the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion. The choice of base is important to neutralize the acidic byproducts without interfering with the coupling reaction.

Table 1: Common Peptide Coupling Reagents and Conditions

Coupling Reagent Additive Base Solvent Typical Conditions
EDC HOBt DIPEA or Et₃N DCM or DMF Room temperature, 2-12 h
HATU None DIPEA DCM or DMF Room temperature, 1-5 h
BOP None DIPEA or Et₃N DMF Room temperature, 1-6 h
PyBOP None DIPEA DMF Room temperature, 1-6 h

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Type Couplings)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org While direct examples of Buchwald-Hartwig amination starting with this compound derivatives are not extensively detailed in the provided search results, the principles of this reaction are broadly applicable to functionalized heterocyclic systems.

For instance, a halo-substituted derivative of a 4-fluorobenzofuran-2-carboxamide could potentially undergo a Buchwald-Hartwig amination to introduce a new amino group. The success of such a reaction would depend on the careful selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a sterically hindered and electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, or Josiphos-type ligands), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgnih.gov The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane under an inert atmosphere. nih.gov

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of substrates with excellent functional group tolerance. wikipedia.org

The application of Buchwald-Hartwig amination has been demonstrated in the synthesis of complex heterocyclic systems, including benzodifuran-based organic semiconductors, where aryl bromides were successfully coupled with various aromatic and heterocyclic amines. nih.gov This suggests the feasibility of applying similar strategies to derivatives of this compound to synthesize novel and complex molecules.

Ester Saponification and Carboxylic Acid Regeneration

The ester group is a common protecting group for carboxylic acids during multi-step syntheses. The regeneration of the carboxylic acid from its ester, a process known as saponification, is a fundamental and frequently employed reaction. This is typically an irreversible process under basic conditions. chemguide.co.uk For esters of this compound, such as the methyl or ethyl ester, saponification can be readily achieved by hydrolysis under basic conditions.

The standard procedure involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.ukoperachem.comyoutube.com To improve the solubility of the organic ester in the aqueous medium, a co-solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF) is often used. commonorganicchemistry.com The reaction mixture is typically heated under reflux to drive the reaction to completion. chemguide.co.ukoperachem.com

The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt. chemguide.co.uk A final acidification step, usually with a strong acid like hydrochloric acid (HCl), is required to protonate the carboxylate and regenerate the free this compound, which can then be isolated by filtration or extraction. chemguide.co.ukoperachem.com

Table 2: Typical Conditions for Ester Saponification

Base Solvent System Temperature Work-up
NaOH Water/Methanol Reflux Acidification with HCl
KOH Water/Ethanol Reflux Acidification with HCl
LiOH Water/THF Room Temp to Reflux Acidification with HCl

Green Chemistry Principles in the Synthesis of Fluorobenzofuran Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of synthesizing this compound and its analogues, several green chemistry strategies can be and have been applied.

One of the core principles of green chemistry is the use of catalysis to promote reactions, which can reduce the need for stoichiometric reagents and minimize waste. elsevier.es Palladium-catalyzed reactions, as discussed in section 2.3.2, are a prime example of this, often proceeding with high efficiency and selectivity under relatively mild conditions. The development of recyclable catalysts further enhances the green credentials of these methods. organic-chemistry.org

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous organic solvents with more benign alternatives. For instance, in the palladium-catalyzed synthesis of a benzofuran, the use of greener solvents like 2-propanol or acetone, often in combination with water, has been shown to be effective. elsevier.es One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. nih.gov

Atom economy, which measures the efficiency of a reaction in terms of how much of the reactants' atoms are incorporated into the final product, is another key principle. nih.govnih.gov Reactions that proceed with high atom economy, such as certain annulation and cyclization reactions, are preferred. For example, some modern benzofuran syntheses are designed to be highly atom-economical. nih.gov

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions, such as microwave-assisted synthesis to reduce reaction times, are also important considerations in the green synthesis of benzofuran derivatives. researchgate.net The application of these principles not only reduces the environmental footprint of the synthetic process but can also lead to more efficient and cost-effective manufacturing.

Advanced Spectroscopic and Structural Characterization of 4 Fluorobenzofuran 2 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Through the analysis of various NMR experiments, including ¹H, ¹³C, ¹⁹F, and advanced 2D techniques, a complete picture of the molecular framework of 4-Fluorobenzofuran-2-carboxylic acid can be assembled.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the furan (B31954) ring proton, and the three protons on the fluorinated benzene (B151609) ring.

The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), a characteristic feature for such acidic protons. orgchemboulder.com The proton at the 3-position (H-3) of the benzofuran (B130515) ring is expected to resonate as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling. The protons on the aromatic ring (H-5, H-6, and H-7) exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings over multiple bonds. The analysis of these coupling constants is crucial for assigning each aromatic proton to its specific position. For instance, the proton ortho to the fluorine (H-5) would experience a significant ³JHF coupling, while the meta (H-6) and para (H-7) protons would show smaller ⁴JHF and ⁵JHF couplings, respectively. sfu.ca

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
COOH > 10.0 Broad Singlet -
H-3 ~7.0 - 7.5 Singlet -
H-5 ~7.2 - 7.6 Doublet of Doublets ³JHH, ³JHF
H-6 ~7.0 - 7.4 Triplet of Doublets ³JHH, ⁴JHF

Note: Predicted values are based on typical chemical shifts for benzofuran and fluorinated aromatic systems. Actual values may vary depending on solvent and experimental conditions. nih.govrsc.orgchemicalbook.comnih.gov

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzofuran core, the carboxylic acid carbon, and the carbon of the furan ring.

The carboxylic acid carbonyl carbon (C=O) is typically observed at the most downfield position (δ > 160 ppm). docbrown.info The carbon atom directly bonded to the fluorine (C-4) will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF), a definitive feature in the ¹³C NMR spectrum of fluorinated compounds. The carbons ortho and meta to the fluorine atom will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, which can aid in the assignment of the aromatic signals. The chemical shifts of the other carbons in the benzofuran ring system can be assigned by comparison with data from known benzofuran-2-carboxylic acid and fluorinated benzene analogues. chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~145 - 150
C-3 ~110 - 115
C-3a ~120 - 125
C-4 ~155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-5 ~115 - 120 (d, ²JCF ≈ 20-25 Hz)
C-6 ~125 - 130
C-7 ~110 - 115
C-7a ~150 - 155

Note: Predicted values are based on typical chemical shifts for benzofuran and fluorinated aromatic systems. 'd' indicates a doublet due to C-F coupling. chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com

¹⁹F NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. wikipedia.org Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. nih.govbiophysics.org

The multiplicity of the ¹⁹F signal is determined by its coupling to nearby protons. The fluorine at the C-4 position will couple to the protons at C-3 (a four-bond coupling, ⁴JFH) and C-5 (a three-bond coupling, ³JFH). These couplings will split the fluorine signal into a complex multiplet, often a doublet of doublets or a more intricate pattern. rsc.org The magnitude of these coupling constants provides further structural confirmation. thermofisher.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and studying their interactions. nih.gov

While 1D NMR provides essential data, 2D NMR experiments are often necessary to unambiguously determine the complete molecular structure by mapping out atomic connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, such as H-5 with H-6, and H-6 with H-7, confirming their positions relative to one another. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is used to definitively assign the carbon signal for each protonated carbon. For example, it would show a cross-peak between the H-3 signal in the ¹H spectrum and the C-3 signal in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu Key HMBC correlations for this molecule would include the signal from H-3 to the carboxylic carbon (C=O) and the bridgehead carbon C-3a, as well as correlations from the aromatic protons (H-5, H-6, H-7) to various carbons in the benzene ring, which helps to confirm the substitution pattern. mdpi.comyoutube.com

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. sciforum.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₅FO₃), conventional MS would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its nominal molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the m/z value with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental composition of the molecule. The calculated exact mass for C₉H₅FO₃ is 180.02227 g/mol . An HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the fused benzofuran ring system and the carboxylic acid group.

Molecular Conformation and Planarity: Determining the degree of planarity of the bicyclic benzofuran core.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers. Pi-stacking interactions between the aromatic rings may also be observed.

While a crystal structure for the specific title compound is not widely published, data from analogous structures, such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, reveal key solid-state features like hydrogen-bonded dimers that are highly likely to be present in the crystal structure of this compound as well. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

The molecular structure of benzofuran-2-carboxylic acid has been elucidated through single-crystal X-ray diffraction. Crystals suitable for analysis were grown by the slow evaporation of an ethyl acetate (B1210297) solution at room temperature. researchgate.net The compound crystallizes in a monoclinic system with the space group P21/n. researchgate.netresearchgate.net

The crystallographic data reveals a planar molecular structure. researchgate.net All non-hydrogen atoms were refined using anisotropic thermal parameters, while hydrogen atoms bonded to carbon were placed in calculated positions and refined using a riding model. researchgate.net Detailed parameters from the data collection and structural refinement are presented below.

ParameterValue (for Benzofuran-2-carboxylic acid)
Empirical formulaC₉H₆O₃
Formula weight162.14 g/mol
Crystal systemMonoclinic
Space groupP21/n
a (Å)10.352(3)
b (Å)5.178(2)
c (Å)13.987(5)
β (°)94.75(3)
Volume (ų)749.79(15)
Z4
Reflections collectedNot specified
Independent reflectionsNot specified
Final R indices [I>2σ(I)]Not specified
R indices (all data)Not specified

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of benzofuran-2-carboxylic acid is predominantly governed by strong hydrogen bonds and π-π stacking interactions. researchgate.net Carboxylic acids are well-known for forming robust and predictable hydrogen-bonded patterns, often referred to as supramolecular synthons. acs.orgmdpi.com

In the crystal structure of benzofuran-2-carboxylic acid, molecules form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This interaction creates a characteristic eight-membered ring motif, which is described by the graph-set notation R²₂(8). researchgate.netmdpi.com This dimeric structure is a common and stable feature in the crystal engineering of carboxylic acids. mdpi.com

D—H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
O15—H15···O16Not specifiedNot specifiedNot specifiedNot specified
Note: Specific geometric parameters for the hydrogen bond in benzofuran-2-carboxylic acid were mentioned by citation researchgate.net but not explicitly quantified in the provided text.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a carboxylic acid is distinguished by several characteristic absorption bands. spectroscopyonline.comopenstax.org

The most prominent feature is the O-H stretching vibration of the carboxyl group, which appears as a very broad and intense band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.comlibretexts.org This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric structures commonly formed by carboxylic acids in the solid state. orgchemboulder.com This broad absorption often overlaps with the sharper C-H stretching bands. libretexts.org

Another key diagnostic peak is the intense C=O (carbonyl) stretching band, which for aromatic carboxylic acids like benzofuran-2-carboxylic acid, typically appears in the range of 1710–1680 cm⁻¹. spectroscopyonline.comopenstax.org The conjugation of the carbonyl group with the aromatic ring lowers its frequency compared to saturated carboxylic acids. spectroscopyonline.com

Additionally, the spectrum exhibits a C-O stretching vibration between 1320 and 1210 cm⁻¹ and broad O-H bending (wagging) vibrations, notably in the 960–900 cm⁻¹ region, which is also considered diagnostically useful. spectroscopyonline.comorgchemboulder.com

Vibrational ModeCharacteristic Range (cm⁻¹)Observed Frequency (cm⁻¹) in Benzofuran-2-carboxylic acid Analogue
O–H stretch (H-bonded)3300–2500 (very broad)Broad band observed
Aromatic C–H stretch3100–3000Observed
C=O stretch (carbonyl)1710–1680 (aromatic, conjugated)Observed
C=C stretch (aromatic)1600–1450Observed
C–O stretch1320–1210Observed
O–H bend (out-of-plane wag)960–900 (broad)Observed
Note: Specific numerical values for the observed frequencies in the benzofuran-2-carboxylic acid analogue were not detailed in the source material researchgate.net, but their presence was confirmed.

Computational Chemistry Approaches for 4 Fluorobenzofuran 2 Carboxylic Acid and Its Biological Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein target.

The benzofuran-2-carboxylic acid scaffold has been identified as a promising framework for the development of kinase inhibitors. nih.govtandfonline.com Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov Computational docking studies on benzofuran-2-carboxylic acid derivatives have been used to investigate their binding modes against targets such as Pim-1 kinase. nih.gov These studies reveal that the acidic (carboxylic acid) and basic (benzofuran oxygen) groups are crucial for interacting with key residues in the kinase active site. nih.gov

Similarly, novel benzofuran (B130515) derivatives have been designed and evaluated as type II inhibitors for Cyclin-Dependent Kinase 2 (CDK2), where docking simulations were employed to understand their binding patterns within the kinase domain. tandfonline.com While direct docking studies of 4-Fluorobenzofuran-2-carboxylic acid against Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), or Cyclin-Dependent Kinase 4 (CDK4) are not extensively detailed in the available literature, the existing research on related scaffolds suggests a strong rationale for its evaluation. A typical docking protocol would involve placing the this compound molecule into the ATP-binding site of these kinases to predict its binding orientation, affinity (scoring function), and key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for inhibitory activity. The fluorine atom at the 4-position could potentially form specific interactions, such as halogen bonds, influencing binding affinity and selectivity. nih.gov

Histone Acetyltransferases (HATs), such as KAT6A, are epigenetic modulators that play a key role in chromatin regulation and are considered important therapeutic targets in oncology. acs.org The benzofuran scaffold has been successfully utilized to develop potent inhibitors of KAT6A. acs.org Structure-based drug design efforts have led to the discovery of acylsulfonamide-benzofuran compounds that bind within the acetyl coenzyme A (AcCoA) binding pocket of the KAT6A enzyme. acs.org

A co-crystal structure of a KAT6A inhibitor containing the benzofuran moiety reveals that the inhibitor occupies the elongated, solvent-excluded AcCoA binding site. acs.org Key interactions involve the benzofuran core making contact with hydrophobic residues, while other parts of the molecule form specific hydrogen bonds that mimic the binding of the natural cofactor, AcCoA. acs.org For instance, interactions with backbone amides of residues like Ile649 have been observed. acs.org Although this compound itself is a precursor or fragment, these findings demonstrate that the scaffold fits effectively into the KAT6A active site, making it a valuable starting point for designing more complex and potent inhibitors. Docking simulations of this compound into the KAT6A AcCoA pocket (PDB: 2OZU) would be used to analyze its potential to form favorable interactions and serve as a core for inhibitor design. acs.org

Computational analysis is crucial for assessing how a ligand's shape and electronic properties complement an enzyme's active site. This is particularly relevant for targets like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. Fluorinated benzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of COX-2. nih.gov

The Estrogen Receptor Alpha (ERα) is a ligand-dependent transcription factor and a primary target in the treatment of hormone-dependent breast cancers. nih.govmdpi.com The benzofuran scaffold has been explored for the design of novel ERα modulators. nih.gov For example, molecular screening identified 5,6-dihydroxybenzofuran as a promising scaffold for designing new ER ligands, with derivatives showing inhibitory activity against ER-positive breast cancer cells. nih.gov

In silico docking studies are a standard tool for evaluating potential ERα binders. mdpi.comjocms.org The ligand-binding domain of ERα (e.g., PDB: 3ERT) contains a hydrophobic pocket with key amino acid residues, such as Glu353, Arg394, and His524, that are critical for ligand recognition. mdpi.comscitepress.org A docking simulation of this compound into the ERα binding pocket would assess its ability to form hydrogen bonds via its carboxylic acid group with residues like Glu353 and Arg394, and how the fluorobenzofuran core orients within the hydrophobic pocket. mdpi.com The predicted binding energy and pharmacophore fit score would provide insights into its potential as an ERα modulator. mdpi.com

Structure-Based Drug Design (SBDD) Methodologies Utilizing Fluorobenzofuran-2-carboxylic Acid Scaffolds

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structural information of a biological target to design novel, more potent, and selective inhibitors. The benzofuran-2-carboxylic acid scaffold is an attractive starting point for SBDD campaigns due to its synthetic tractability and its presence in numerous biologically active molecules. nih.govtaylorandfrancis.comnih.gov

The development of KAT6A inhibitors provides a clear example of SBDD in action. acs.org Starting with an initial benzofuran-containing hit, medicinal chemists used co-crystal structures to understand the ligand-protein interactions at an atomic level. This structural information guided the rational modification of the scaffold, leading to the synthesis of derivatives with improved potency and selectivity. acs.org Similarly, the benzofuran scaffold has been used to design inhibitors for various kinases and as anticancer agents, where structural insights guide the addition of different functional groups to optimize target engagement. tandfonline.comresearchgate.net

The this compound scaffold can be used in an SBDD context by:

Fragment-Based Screening: The core scaffold can be docked or screened against a target protein to identify initial binding modes.

Scaffold Elaboration: Based on the initial binding pose, synthetic chemistry can be used to "grow" the molecule from the core scaffold, adding functional groups that can form additional favorable interactions with the target protein, thereby increasing affinity and selectivity. The fluorine atom can be strategically used to improve metabolic stability or enhance binding through specific halogen bonds. nih.gov

Lead Optimization: Once a lead compound is identified, further structural information from co-crystal structures or refined docking models can guide iterative modifications to enhance pharmacokinetic and pharmacodynamic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into geometric parameters, vibrational frequencies, and electronic properties, which are essential for understanding a molecule's reactivity and interactions.

DFT calculations have been performed on the parent compound, 1-benzofuran-2-carboxylic acid, using the B3LYP/6-311++G(d,p) level of theory to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies show excellent agreement between theoretically calculated parameters and experimental values from techniques like X-ray diffraction. researchgate.net

Key parameters derived from DFT calculations include:

Optimized Geometry: Provides the most stable 3D conformation of the molecule, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is crucial for understanding non-covalent interactions with biological targets.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and electrophilicity can be calculated from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net

For this compound, DFT calculations would be particularly valuable for understanding how the electron-withdrawing fluorine atom influences the electronic properties of the benzofuran ring system and the acidity of the carboxylic acid group, thereby affecting its binding characteristics with biological targets.

Table 1: Calculated Quantum Chemical Properties for 1-Benzofuran-2-carboxylic acid researchgate.net Data based on the parent compound as a proxy for this compound.

PropertyCalculated ValueUnit
EHOMO-5.631eV
ELUMO-1.632eV
Ionization Potential (I)5.631eV
Electron Affinity (A)1.632eV
Chemical Potential (µ)-3.999eV
Electrophilicity (ω)3.374eV

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy for predicting the biological activities of chemical compounds based on their molecular structures. For this compound and its analogs, QSAR studies can elucidate the key structural features that govern their interactions with biological targets, thereby guiding the design of new molecules with enhanced potency and selectivity.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on related benzofuran derivatives. Such studies provide a framework for how a predictive model for this specific compound could be constructed. nih.goveurjchem.com

The development of a QSAR model for this compound would involve the following steps:

Data Set Compilation: A series of benzofuran derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding) would be collected. This data set would ideally include this compound and its structural variants.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and are categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution, such as partial charges and orbital energies. researchgate.net

Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to establish a mathematical relationship between the calculated descriptors and the observed biological activity. eurjchem.com For instance, an MLR model would take the form: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents coefficients and D represents the values of the selected descriptors.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and external validation with a set of compounds not used in the model development. eurjchem.com

In QSAR studies of related benzofuran and fluorinated compounds, certain descriptors have been found to be significant in predicting biological activity. nih.govresearchgate.net The fluorine atom at the 4-position of this compound, for example, would significantly influence electronic descriptors due to its high electronegativity. The carboxylic acid group is a key feature for hydrogen bonding, which would be captured by relevant descriptors. nih.gov

The following table illustrates the types of descriptors that would be relevant in a hypothetical QSAR study of this compound derivatives.

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Dipole MomentGoverns long-range electrostatic interactions with a biological target.
Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons in a chemical reaction.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyRelates to the molecule's ability to accept electrons.
Steric Molar RefractivityEncodes the volume of the molecule and its polarizability.
Topological Wiener IndexDescribes the branching of the molecular skeleton.
Quantum Chemical Partial Charge on AtomsIndicates sites for electrostatic interactions and hydrogen bonding.

By developing a validated QSAR model, it becomes possible to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby accelerating the drug discovery process.

Prediction of Physicochemical Parameters Relevant to Biological Systems (e.g., pKa Prediction)

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing processes such as absorption, distribution, metabolism, and excretion (ADME). For this compound, the acid dissociation constant (pKa) is a particularly important parameter, as it dictates the ionization state of the carboxylic acid group at physiological pH. Computational methods offer a powerful means to predict pKa and other relevant physicochemical properties.

The pKa of a compound is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. The carboxylic acid moiety of this compound is acidic, and its pKa value will be influenced by the electronic effects of the benzofuran ring and the fluorine substituent.

Computational pKa prediction can be approached using several methods, primarily rooted in quantum mechanics. kyushu-u.ac.jp These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from the following relationship:

pKa = ΔG / (2.303 * RT)

where R is the gas constant and T is the temperature.

Common computational approaches for pKa prediction include:

Density Functional Theory (DFT): This quantum mechanical method is widely used for its balance of accuracy and computational cost. nih.gov By employing a suitable functional (e.g., B3LYP, CAM-B3LYP) and basis set, the geometries of the protonated and deprotonated species are optimized, and their free energies in solution are calculated. nih.gov Solvation effects are crucial for accurate pKa prediction and are typically modeled using continuum solvation models like the Polarizable Continuum Model (PCM). kyushu-u.ac.jp

Semi-empirical Quantum Mechanics: Methods like AM1 and PM3 offer a faster, though generally less accurate, alternative to DFT for high-throughput screening of large numbers of molecules.

Combined Quantum Mechanics and Machine Learning (QM/ML): These hybrid approaches leverage the accuracy of QM calculations for a set of known compounds to train a machine learning model that can then rapidly and accurately predict the pKa for new molecules. optibrium.com

The pKa of benzoic acid is approximately 4.2. The fusion of the furan (B31954) ring to form benzofuran, and the introduction of a fluorine atom, will modulate this value. The fluorine atom, being highly electronegative, is expected to have an electron-withdrawing effect, which would stabilize the carboxylate anion and thus lower the pKa, making this compound a stronger acid than benzoic acid.

The following table presents a hypothetical comparison of predicted pKa values for this compound using different computational methods, based on typical accuracies reported in the literature for similar compounds. nih.govnih.gov

Computational MethodSolvation ModelPredicted pKa (Hypothetical)Expected Accuracy (log units)
DFT (B3LYP/6-31G*)CPCM3.5± 0.5-1.0
DFT (CAM-B3LYP/6-311+G(d,p))SMD3.3± 0.2-0.5
Semi-empirical (PM3)SM64.0± 1.0-1.5
QM/ML-3.4± 0.7-1.0

Beyond pKa, other physicochemical parameters relevant to biological systems can also be computationally predicted for this compound. These include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and protein binding.

Aqueous Solubility: Affects the bioavailability of the compound.

Polar Surface Area (PSA): Correlates with a molecule's ability to permeate cell membranes.

Accurate computational prediction of these parameters is invaluable in the early stages of drug discovery, allowing for the in silico screening and prioritization of compounds with desirable ADME profiles.

Medicinal Chemistry and in Vitro Biological Activity Investigations of 4 Fluorobenzofuran 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a crucial negative regulator of T-cell receptor (TCR) signaling and is primarily expressed in the immune system. nih.govnih.gov Its role in immune pathways has made it a target for cancer immunotherapy. nih.gov Research has identified the benzofuran-2-carboxylic acid scaffold as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel LYP inhibitors. nih.govnih.gov

In one study, a series of new LYP inhibitors were developed based on this scaffold. Among these, compounds designated as D34 and D14 were identified as the most active, demonstrating reversible inhibition of LYP with Kᵢ values of 0.93 μM and 1.34 μM, respectively. nih.govnih.gov These compounds also exhibited a degree of selectivity for LYP over other phosphatases. nih.govnih.gov Further investigation in cellular models confirmed that D34 and D14 regulate the TCR signaling pathway by specifically inhibiting LYP. nih.gov

Table 1: Inhibition of Lymphoid Tyrosine Phosphatase (LYP) by Benzofuran-2-carboxylic Acid Derivatives

Compound Inhibition Constant (Kᵢ) against LYP Inhibition Type
D34 0.93 μM Reversible

Human carbonic anhydrases (hCAs) are a family of metalloenzymes involved in various physiological processes. The tumor-associated isoforms, particularly hCA IX and XII, are validated targets for anticancer drug development. In an effort to develop effective inhibitors of the cancer-related hCA IX isoform, a series of novel benzofuran-based carboxylic acid derivatives were synthesized and evaluated for their inhibitory action against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII. nih.gov

Several of the synthesized compounds demonstrated potent and selective inhibition. Specifically, benzofuran-containing carboxylic acid derivatives 9b, 9e, and 9f emerged as submicromolar inhibitors of the target hCA IX isoform, with KIs of 0.91 μM, 0.79 μM, and 0.56 μM, respectively. nih.govresearchgate.net These compounds displayed a selective inhibitory profile against hCA IX when compared to the off-target cytosolic isoforms hCA I and II. nih.govresearchgate.net The selectivity indices indicated a significantly higher affinity for the tumor-associated isoform, which is a desirable characteristic for potential therapeutic agents. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzofuran-2-carboxylic Acid Derivatives

Compound hCA I (Kᵢ) hCA II (Kᵢ) hCA IX (Kᵢ) hCA XII (Kᵢ)
9b >100 μM 42.8 μM 0.91 μM 1.2 μM
9e 50.1 μM 37.1 μM 0.79 μM 2.1 μM

A review of the scientific literature did not yield specific research on the inhibitory activity of 4-Fluorobenzofuran-2-carboxylic acid derivatives against Histone Acetyltransferases KAT6A and KAT6B. While inhibitors of KAT6A/B have been identified from other chemical classes, such as benzisoxazoles, research connecting this activity to the benzofuran-2-carboxylic acid scaffold is not publicly available. nih.govnih.gov

Searches of published scientific studies did not identify research investigating this compound derivatives as inhibitors of the 5-Lipoxygenase (5-LOX) enzyme. The development of 5-LOX inhibitors has focused on various other chemical scaffolds, but the benzofuran-2-carboxylic acid core has not been reported in this context. nih.govnih.gov

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of PTK activity is a hallmark of many cancers, making them important targets for drug discovery. A specific member of the receptor tyrosine kinase family, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. rsc.orgresearchgate.net

Research into benzofuran (B130515) derivatives has identified this scaffold as a promising basis for the development of potent VEGFR-2 inhibitors. nih.govrsc.orgresearchgate.net One study detailed the synthesis of benzofuran-based chalcone (B49325) derivatives, with compound 5c exhibiting an exceptionally potent inhibitory effect on VEGFR-2 with an IC₅₀ value of 1.07 nM. nih.gov Another investigation into chalcone and thiopyrimidine benzofuran derivatives found that compound 6d (1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one) was a highly active anti-VEGFR-2 agent, with an IC₅₀ value of 1.00 x 10⁻³ μM, which was more potent than the reference drug Sorafenib. rsc.orgresearchgate.net

Furthermore, structure-activity relationship (SAR) studies on a series of amiloride-benzofuran derivatives targeting the urokinase-type plasminogen activator (uPA) demonstrated the benefit of fluorine substitution. The addition of a fluorine atom at the C-4 position of the 2-benzofuranyl ring in one compound resulted in a two-fold increase in inhibitory potency (Kᵢ = 88 nM; IC₅₀ = 0.43 μM), highlighting the potential importance of the 4-fluoro substitution for enhancing biological activity. mdpi.com

Table 3: Inhibition of Protein Tyrosine Kinase (VEGFR-2) by Benzofuran Derivatives

Compound Target Enzyme Inhibitory Concentration (IC₅₀)
5c VEGFR-2 1.07 nM

No published research was found describing the evaluation of this compound derivatives as inhibitors of tRNA (guanine-N(1)-)-methyltransferase (TrmD). While benzofuran derivatives have been investigated for general antibacterial properties, their specific activity against the essential bacterial enzyme TrmD has not been reported. nih.govnih.gov Current research on TrmD inhibitors has focused on other classes of molecules, such as thienopyrimidinone derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and placement of various functional groups on the benzofuran core and its associated moieties. Research on the broader class of benzofurans provides critical insights into the likely SAR for this specific scaffold.

Substitutions on the Benzofuran Ring System: The position of substituents on the bicyclic benzofuran ring is a key determinant of biological activity. nih.gov The fluorine atom at the C-4 position is itself a critical substituent, often introduced to modulate electronic properties and metabolic stability. The addition of halogens like fluorine, chlorine, or bromine to the benzofuran ring has been consistently shown to increase anticancer activities, likely due to the formation of halogen bonds which can improve binding affinity to biological targets. nih.gov

Studies on related benzofuran structures have highlighted the importance of other positions:

C-2 Position: Substitutions at the C-2 position, where the carboxylic acid group is located in the parent compound, are considered crucial for cytotoxic activity. nih.gov Modifications here, such as forming amides or esters, directly impact how the molecule interacts with its target.

C-3 Position: The C-3 position plays a significant role in antibacterial selectivity. rsc.org In a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, it was found that introducing hydrophobic groups on the N-phenyl ring, which is attached via the C-2 carboxamide, potentiated both anticancer and NF-κB inhibitory activity. nih.gov

C-6 Position: The presence of a hydroxyl group at the C-6 position has been identified as essential for the antibacterial activities of certain benzofuran derivatives. rsc.org

The following table summarizes key positional effects observed in benzofuran derivatives, which are instructive for the 4-fluoro series.

PositionSubstituent TypeImpact on Biological Activity
C-2 Heterocyclic rings, EstersCrucial for cytotoxic activity nih.gov
C-3 Various functional groupsPlays a key role in antibacterial selectivity rsc.org
C-4 Halogens (e.g., Fluorine)Can significantly increase anticancer activity nih.gov
C-6 Hydroxyl groupEssential for antibacterial activity in some series rsc.org

These findings suggest that for this compound derivatives, further substitution on the benzofuran ring (e.g., at C-3, C-6, or C-7) or modification of the C-2 carboxylic acid group with various amides or esters are promising strategies for modulating biological potency and selectivity.

Bioisosteric replacement is a widely used strategy in drug design to optimize physicochemical properties, improve pharmacokinetic profiles, and enhance target binding while retaining the desired biological activity. A bioisostere is a functional group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects.

For this compound, the carboxylic acid group is a primary target for bioisosteric replacement. While the carboxylate can form critical ionic or hydrogen bond interactions with a biological target, it can also lead to poor membrane permeability and rapid metabolism. Replacing it with a suitable bioisostere can mitigate these issues.

Common bioisosteres for the carboxylic acid functional group include:

Tetrazoles: The tetrazole ring is one of the most common carboxylic acid bioisosteres. It is a planar, acidic heterocycle that can mimic the charge distribution and hydrogen bonding capabilities of a carboxylate.

Acyl Sulfonamides: These groups also possess an acidic proton and can act as hydrogen bond donors and acceptors, effectively mimicking the interaction profile of a carboxylic acid.

Hydroxamic Acids: This functional group can chelate metal ions in enzyme active sites and has been successfully used as a bioisostere in various drug classes, notably as matrix metalloproteinase inhibitors.

Isoxazolols and other acidic heterocycles: A variety of five-membered heterocyclic rings containing an acidic N-H or O-H bond can serve as effective replacements.

The goal of such a replacement in a this compound derivative would be to maintain the key interactions with the biological target while potentially improving properties like oral bioavailability or metabolic stability. The choice of bioisostere is highly context-dependent, and its success can only be confirmed through synthesis and biological testing of the resulting analogue.

Many biological targets, such as enzymes and receptors, are chiral. Consequently, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. When a derivative of this compound contains a chiral center, its individual enantiomers ((R) and (S) forms) can exhibit significant differences in potency, efficacy, and toxicity.

The synthesis of chiral 2-substituted benzofurans from optically active precursors like N-protected α-amino acids has been achieved without racemization, underscoring the feasibility and importance of accessing enantiomerically pure compounds. organic-chemistry.org The specific three-dimensional arrangement of atoms is critical for optimal interaction with a target's binding site. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

For instance, a study on new benzofurans isolated from the marine-derived fungus Penicillium crustosum confirmed the absolute configuration of one of the compounds as (S) through single-crystal X-ray diffraction analysis. mdpi.com This highlights that in nature and in medicinal chemistry, specific stereoisomers are often selectively produced and are responsible for the observed bioactivity. While specific comparative studies between enantiomers of this compound derivatives are not extensively documented in the reviewed literature, the principle of enantiomeric specificity is a fundamental concept in pharmacology. The development of a chiral derivative would necessitate the separation and individual testing of its enantiomers to identify the one with pharmacological superiority.

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to correlate the biological activity of a series of compounds with their physicochemical properties, such as electronic and steric parameters. researchgate.net These models allow medicinal chemists to predict the activity of novel compounds and to understand the molecular properties that drive potency.

For benzofuran derivatives, QSAR models have been successfully developed to explain their activity. In one 2D-QSAR study on a series of benzofuran-based vasodilators, several electronic and steric descriptors were found to be highly correlated with biological activity. nih.gov

Key Descriptors from a Benzofuran QSAR Study:

Descriptor TypeDescriptor NameCorrelation with ActivityInterpretation
Electronic Maximum e-e repulsion for bond C-OPositiveHigher electron-electron repulsion in a specific C-O bond was correlated with higher activity, suggesting a particular electronic distribution is favorable.
Electronic Min partial charge for a C atomPositiveThe presence of a carbon atom with a minimal partial charge was beneficial for activity.
Quantum-Chemical Max 1-electron reactivity index for a C atomNegativeLower reactivity at a specific carbon atom was associated with higher potency.
Topological Average Information content (order 1)NegativeLower values for this descriptor, which relates to molecular complexity and symmetry, were correlated with better activity.

Data adapted from a 2D-QSAR study on benzofuran-based vasodilators. nih.gov

Another 3D-QSAR study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans revealed that the steric field contributed more significantly to the variance in activity (62.43%) than the electrostatic field (37.57%). mdpi.com This indicates that for that particular series, the size and shape of substituents (steric factors) were more critical for activity than their electron-donating or -withdrawing properties (electronic factors). mdpi.com

These studies demonstrate that both electronic effects (influenced by the electronegativity of atoms like fluorine and oxygen) and steric effects (related to the size and shape of substituents) are critical in governing the biological response of benzofuran derivatives. A QSAR study on a series of this compound analogues would be a valuable tool to guide the optimization of this scaffold.

In Vitro Target Identification and Validation in Medicinal Chemistry Research

Identifying the specific molecular target of a bioactive compound is a crucial step in drug discovery. This process validates the mechanism of action and enables targeted drug design and optimization. For derivatives of the benzofuran-2-carboxylic acid scaffold, several in vitro biological targets have been identified across different therapeutic areas.

Lymphoid Tyrosine Phosphatase (LYP) for Cancer Immunotherapy: In a recent study, the benzofuran-2-carboxylic acid scaffold was identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a series of inhibitors of Lymphoid Tyrosine Phosphatase (LYP). nih.gov LYP is a key negative regulator in the T-cell receptor signaling pathway. The most active compounds, D14 and D34, were found to reversibly inhibit LYP with Ki values of 1.34 µM and 0.93 µM, respectively. nih.gov By inhibiting LYP, these compounds were shown to boost antitumor immunity in a mouse model, validating LYP as a viable target for cancer immunotherapy. nih.gov

NF-κB Pathway for Anticancer Activity: A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were evaluated for their ability to inhibit the nuclear factor-kappa B (NF-κB) pathway. nih.gov These compounds were found to inhibit LPS-induced NF-κB transcriptional activity. The compound benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide emerged as a lead scaffold with both outstanding anticancer activity and potent NF-κB inhibitory effects, suggesting that its cytotoxic effects are mediated, at least in part, through the inactivation of NF-κB. nih.gov

Inducible Nitric Oxide Synthase (iNOS) for Anti-inflammatory Activity: In a study of benzofurans from a marine-derived fungus, several aza-benzofuran compounds were evaluated for anti-inflammatory activity. Compounds were found to inhibit nitric oxide (NO) release in lipopolysaccharide-stimulated macrophage cells, with IC50 values as low as 16.5 μM. mdpi.com Molecular docking studies suggested that these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS), indicating that iNOS is a likely target for their anti-inflammatory effects. mdpi.com

The identification of these targets was achieved through a combination of techniques, including enzymatic assays, cell-based functional assays, and in silico molecular docking, which are standard validation methods in modern medicinal chemistry research.

Emerging Research Directions and Methodological Innovations for 4 Fluorobenzofuran 2 Carboxylic Acid

Application of Advanced Analytical Method Development and Validation Techniques

The robust characterization and quantification of 4-Fluorobenzofuran-2-carboxylic acid and its metabolites are fundamental to its development as a therapeutic agent. Advanced analytical techniques are crucial for ensuring the quality, consistency, and safety of the compound. The development and validation of these methods are guided by stringent regulatory standards. researchgate.netresearchgate.net

Modern analytical approaches for fluorinated aromatic carboxylic acids often involve sophisticated chromatographic and spectrometric methods. wiley.comnih.gov High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, stands out for its high sensitivity and selectivity in detecting and quantifying trace amounts of the compound in complex biological matrices. wiley.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to enhance the volatility of the carboxylic acid. wiley.com

Method validation is a critical component, ensuring that the analytical procedure is fit for its intended purpose. researchgate.netresearchgate.neteurachem.org Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Linearity and Range: The capacity to elicit results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively. researchgate.netresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The following interactive table summarizes key performance characteristics of a hypothetical validated HPLC-UV method for the analysis of this compound.

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.9950.999
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%1.2%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzofuran (B130515) Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering the potential to significantly reduce timelines and costs. nih.govresearchgate.net For benzofuran scaffolds, including this compound, these computational tools are being applied across various stages of development. nih.govresearchgate.netproquest.comjazindia.comnih.gov

De Novo Drug Design: AI-powered generative models can design novel molecular structures with desired pharmacological properties. digitellinc.com These models learn from vast datasets of known molecules to generate new benzofuran derivatives that are predicted to have high affinity and selectivity for a specific biological target. digitellinc.com

Virtual Screening: ML algorithms can rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active against a target of interest. nih.govresearchgate.net This in silico approach prioritizes compounds for synthesis and experimental testing, saving considerable time and resources. nih.govresearchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in development. proquest.comnih.gov ML models trained on existing ADMET data can provide early-stage predictions for novel benzofuran derivatives, helping to identify potential liabilities before significant investment is made. proquest.comnih.gov

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify key structural features that contribute to the biological activity of benzofuran compounds. nih.gov This information can guide the optimization of lead compounds to improve their potency and selectivity. nih.gov

The integration of AI and ML in the study of benzofuran scaffolds is a rapidly advancing field, with the potential to accelerate the discovery of new and effective therapeutics. stanford.edu

Exploration of Novel and Sustainable Synthetic Methodologies for Fluorinated Benzofurans

The synthesis of fluorinated benzofurans is an active area of research, with a growing emphasis on the development of novel, efficient, and environmentally friendly methods. nih.govacs.orgelsevier.es Green chemistry principles are increasingly being incorporated into synthetic strategies to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. elsevier.esbohrium.com

Recent innovations in the synthesis of benzofuran derivatives include:

Catalyst-Free Reactions: The development of synthetic routes that proceed without the need for a catalyst simplifies purification and reduces the environmental impact. acs.org

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. acs.orgnih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as deep eutectic solvents, is a key aspect of sustainable synthesis. acs.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for the construction of the benzofuran ring system, and ongoing research is focused on developing more active and selective catalysts. acs.orgelsevier.esnih.gov

C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to the synthesis of substituted benzofurans, avoiding the need for pre-functionalized starting materials. mdpi.com

The following table provides a comparative overview of traditional versus modern synthetic approaches for benzofuran synthesis.

FeatureTraditional MethodsModern & Sustainable Methods
Catalyst Often require stoichiometric amounts of harsh reagentsEmploy catalytic amounts of more efficient metals (e.g., Pd, Cu) or are catalyst-free acs.orgnih.gov
Solvents Typically use volatile and hazardous organic solventsUtilize greener alternatives like deep eutectic solvents or water acs.orgnih.gov
Reaction Steps Often multi-step with isolation of intermediatesIncreasingly favor one-pot, tandem, or cascade reactions acs.orgnih.gov
Atom Economy Can be low due to the use of protecting groups and stoichiometric reagentsHigher atom economy through C-H activation and catalyst-driven processes mdpi.com
Environmental Impact Higher generation of wasteReduced waste and lower environmental footprint elsevier.esbohrium.com

Fragment-Based Lead Generation and Optimization Strategies

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds in drug discovery. lifechemicals.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govmdpi.com These initial fragment hits are then optimized and grown into more potent, lead-like molecules. lifechemicals.comnih.govmdpi.com

The application of FBLD to targets of interest for benzofuran scaffolds involves several key steps:

Fragment Library Screening: A library of diverse chemical fragments is screened using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to identify those that bind to the target protein. nih.govmdpi.com

Hit Validation and Characterization: The binding of the fragment hits is confirmed and characterized to understand the binding mode and affinity. nih.govmdpi.com

Fragment-to-Lead Evolution: The initial fragment hits are then optimized into more potent leads through strategies such as:

Fragment Growing: Extending the fragment by adding new chemical functionalities to explore interactions with adjacent pockets on the protein surface. lifechemicals.com

Fragment Linking: Connecting two or more fragments that bind to different sites on the target. lifechemicals.com

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule. lifechemicals.com

For a hypothetical target, a benzofuran fragment could be identified as a starting point. This fragment could then be elaborated by adding substituents at various positions on the benzofuran ring to improve its binding affinity and selectivity. nih.govmdpi.com

Development of Prodrug Approaches for Fluorobenzofuran-2-carboxylic Acid Derivatives

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. nih.govacs.orgyoutube.com For this compound, the carboxylic acid functional group is a prime candidate for prodrug modification to potentially enhance properties such as membrane permeability, solubility, or to achieve targeted drug delivery. nih.govnih.gov

Common prodrug strategies for carboxylic acids involve the formation of esters or amides. nih.gov These modifications mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule, which can lead to improved absorption across biological membranes. nih.gov Once absorbed, these prodrugs are designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active this compound at the site of action. nih.gov

The introduction of a fluorine atom in the parent molecule can influence the design and performance of a prodrug. nih.govnih.govmdpi.comresearchgate.net The electron-withdrawing nature of fluorine can affect the rate of enzymatic cleavage of the prodrug moiety. nih.gov Therefore, careful consideration of the type of promoiety and its linkage to the parent drug is essential. nih.gov

Potential prodrug strategies for this compound could include:

Ester Prodrugs: Formation of simple alkyl or aryl esters to improve oral bioavailability. nih.gov

Amino Acid Conjugates: Linking an amino acid to the carboxylic acid can facilitate transport by specific amino acid transporters.

Phosphate Esters: To enhance aqueous solubility for intravenous formulations. nih.gov

The successful development of a prodrug for this compound requires a thorough understanding of its metabolic pathways and the enzymes involved in the cleavage of the promoiety. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluorobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized to mitigate steric and electronic challenges?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with Suzuki-Miyaura coupling to assemble the benzofuran core, followed by fluorination via electrophilic aromatic substitution or transition-metal-catalyzed methods. To address steric hindrance from the fluorine atom and electron-withdrawing carboxylic acid group, optimize reaction conditions by:

  • Using bulky ligands (e.g., XPhos) to stabilize intermediates in cross-coupling reactions.
  • Employing high-temperature microwave-assisted synthesis to overcome kinetic barriers.
  • Characterizing intermediates with HPLC and 19F NMR^{19}\text{F NMR} to monitor regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound, especially when dealing with regioisomeric byproducts?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity and resolve regioisomers.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to verify substitution patterns and detect magnetic anisotropy effects from fluorine.
  • X-ray crystallography for unambiguous structural elucidation if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS/CLP guidelines:

  • Use fume hoods and closed systems to prevent inhalation of toxic fumes (classified as Acute Toxicity Category 4 for inhalation).
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Follow first-aid measures: rinse skin/eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from fluorine’s magnetic anisotropy in this compound derivatives?

  • Methodological Answer :

  • Perform 19F^{19}\text{F}-1H^{1}\text{H} HOESY experiments to map spatial interactions between fluorine and proximal protons.
  • Use density functional theory (DFT) calculations (e.g., Gaussian09) to simulate NMR chemical shifts and coupling constants, comparing them with experimental data.
  • Synthesize isotopically labeled analogs (e.g., 13C^{13}\text{C}-enriched) to clarify ambiguous assignments .

Q. What strategies are effective in improving the yield of this compound when electron-withdrawing groups hinder nucleophilic aromatic substitution?

  • Methodological Answer :

  • Activate the aromatic ring using directing groups (e.g., boronic esters) to guide fluorination to the desired position.
  • Employ transition-metal catalysts (e.g., Pd/Cu bimetallic systems) to facilitate C-F bond formation under mild conditions.
  • Screen solvents (e.g., DMF vs. DMSO) to modulate reaction kinetics and reduce side reactions .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map reaction pathways, transition states, and Fukui indices for electrophilic/nucleophilic sites.
  • Use molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes) for drug discovery applications.
  • Validate predictions with kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling .

Q. How can the thermal stability imparted by the fluorine atom in this compound be systematically evaluated for material science applications?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures (TdT_d).
  • Compare with non-fluorinated analogs to isolate fluorine’s contribution.
  • Use dynamic mechanical analysis (DMA) to assess glass transition temperatures (TgT_g) in polymer composites.
  • Correlate stability with Hammett substituent constants (σm\sigma_m) for predictive modeling .

Q. What experimental design considerations are necessary when studying enzyme inhibition kinetics involving this compound analogs?

  • Methodological Answer :

  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics (konk_{on}, koffk_{off}) and dissociation constants (KdK_d).
  • Conduct enzyme activity assays (e.g., fluorogenic substrates) under varying pH and ionic strength to probe mechanism of inhibition.
  • Pair with molecular dynamics simulations (AMBER) to explore fluorine’s role in active-site interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.